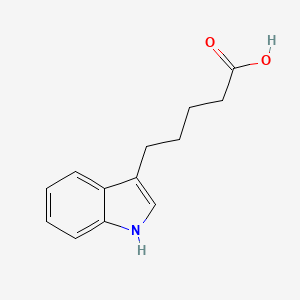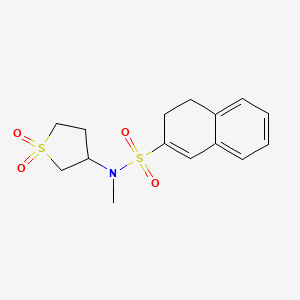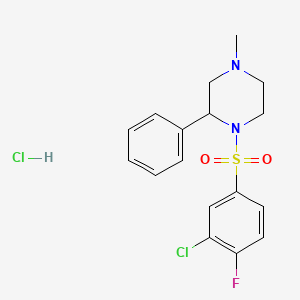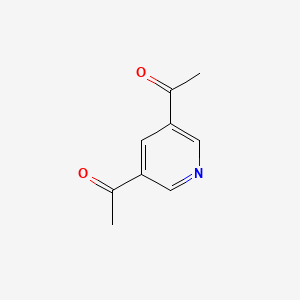
5-(1H-indol-3-yl)pentanoic acid
概要
説明
5-(1H-indol-3-yl)pentanoic acid is a compound with the CAS Number: 1210-84-0 . It has a molecular weight of 217.27 . This compound belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Synthesis Analysis
A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The IUPAC Name of 5-(1H-indol-3-yl)pentanoic acid is 5-(1H-indol-3-yl)pentanoic acid . The InChI Code is 1S/C13H15NO2/c15-13(16)8-4-1-5-10-9-14-12-7-3-2-6-11(10)12/h2-3,6-7,9,14H,1,4-5,8H2,(H,15,16) .Chemical Reactions Analysis
The resultant structure-activity relationships studied using the isolated enzyme and by cell-based assays revealed that the 1-(p-O-substituted)phenyl, 3-phenylethyl, and 5-propanoic acid groups on the indole core are essential for good inhibitory activity against cPLA2α .Physical And Chemical Properties Analysis
5-(1H-indol-3-yl)pentanoic acid is a powder with a melting point of 105-107 . Its storage temperature is room temperature .科学的研究の応用
Neuroprotective Agent
Indole derivatives have been studied for their neuroprotective properties. For example, a hybrid compound combining curcumin and melatonin, which includes an indole structure, has been investigated as a neuroprotectant for Alzheimer’s disease .
Anti-inflammatory and Analgesic
Some indole derivatives have been evaluated for their in vivo anti-inflammatory and analgesic activities . This suggests that “5-(1H-indol-3-yl)pentanoic acid” could potentially be researched for similar pharmacological effects.
Antitubercular Activity
Indole-based compounds have been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . This indicates a possible application in the treatment or prevention of tuberculosis.
Antiviral Activity
Molecular docking studies of novel indolyl derivatives have been performed to assess their potential as anti-HIV-1 agents . This suggests that “5-(1H-indol-3-yl)pentanoic acid” might be explored for antiviral applications.
Antifungal Activity
Indole-containing compounds have shown activity against fungal pathogens such as Aspergillus fumigatus , indicating a potential application in antifungal research.
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that indole derivatives, which include 5-(1h-indol-3-yl)pentanoic acid, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets, contributing to its potential therapeutic effects.
Mode of Action
Indole derivatives are known to interact with their targets in a manner that results in a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.
特性
IUPAC Name |
5-(1H-indol-3-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)8-4-1-5-10-9-14-12-7-3-2-6-11(10)12/h2-3,6-7,9,14H,1,4-5,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSVRMSRLUBSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493800 | |
| Record name | 5-(1H-Indol-3-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-indol-3-yl)pentanoic acid | |
CAS RN |
1210-84-0 | |
| Record name | 5-(1H-Indol-3-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1H-indol-3-yl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Aminoethyl)-1-oxa-3-aza-spiro[4.4]nonane-2,4-dione](/img/structure/B1650757.png)

![N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B1650759.png)

![1-benzyl-N-cyclopropyl-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B1650762.png)
![N-tert-butyl-2-({1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}(methyl)amino)acetamide](/img/structure/B1650763.png)
![Tert-butyl 4-{[2-phenyl-2-(pyrrolidin-1-yl)ethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B1650764.png)
![2-(3-cyano-1H-1,2,4-triazol-1-yl)-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B1650768.png)
![3-(2-Hydroxy-2-phenylethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B1650769.png)
![3-[(4-methoxyphenyl)sulfamoyl]-N-(3-methylbutan-2-yl)benzamide](/img/structure/B1650771.png)
![2-[(4-Amino-6-methylpyrimidin-2-yl)sulfanyl]-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B1650772.png)


